4-Methoxy-N-(4-nitrobenzyl)aniline is an organic compound with the molecular formula and a molecular weight of approximately 256.257 g/mol. It features a methoxy group (-OCH₃) attached to a benzene ring, and a nitro group (-NO₂) linked to the aniline nitrogen. This compound is classified as an aromatic amine due to its structure, which includes both nitrogen and aromatic rings.
The compound is commonly synthesized through various organic reactions, particularly reductive amination processes. It falls under the category of nitroanilines, which are known for their diverse applications in chemical synthesis and material science. The CAS number for 4-Methoxy-N-(4-nitrobenzyl)aniline is 39963-93-4 .
The synthesis of 4-Methoxy-N-(4-nitrobenzyl)aniline can be achieved through several methods, including:
The molecular structure of 4-Methoxy-N-(4-nitrobenzyl)aniline can be represented by its canonical SMILES notation: COc1ccc(cc1)NCc1ccc(cc1)[N+](=O)[O-]
. The compound consists of:
4-Methoxy-N-(4-nitrobenzyl)aniline participates in various chemical reactions, including:
The stability and reactivity of this compound are influenced by the substituents on the aromatic rings, affecting its participation in further reactions.
The mechanism of action for 4-Methoxy-N-(4-nitrobenzyl)aniline primarily involves:
This compound's interactions are significant in determining its physical properties and reactivity in various environments.
Relevant data include:
4-Methoxy-N-(4-nitrobenzyl)aniline has several applications in scientific research and industry:
This compound's versatility makes it valuable across multiple fields within chemistry and material science.
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5